molecular formula C16H15Br2NO4 B10970400 N-(2,4-dibromophenyl)-3,4,5-trimethoxybenzamide

N-(2,4-dibromophenyl)-3,4,5-trimethoxybenzamide

Cat. No.: B10970400
M. Wt: 445.10 g/mol
InChI Key: JBWJEZFGICEPBG-UHFFFAOYSA-N
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Description

N-(2,4-dibromophenyl)-3,4,5-trimethoxybenzamide is an organic compound with the molecular formula C15H13Br2NO3 This compound is characterized by the presence of two bromine atoms on the phenyl ring and three methoxy groups on the benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dibromophenyl)-3,4,5-trimethoxybenzamide typically involves the reaction of 2,4-dibromoaniline with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane or chloroform. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dibromophenyl)-3,4,5-trimethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atoms, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2,4-dibromophenyl)-3,4,5-trimethoxybenzamide has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-dibromophenyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-dibromophenyl)-3,4,5-trimethoxybenzamide is unique due to the presence of three methoxy groups on the benzamide moiety, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications.

Properties

Molecular Formula

C16H15Br2NO4

Molecular Weight

445.10 g/mol

IUPAC Name

N-(2,4-dibromophenyl)-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C16H15Br2NO4/c1-21-13-6-9(7-14(22-2)15(13)23-3)16(20)19-12-5-4-10(17)8-11(12)18/h4-8H,1-3H3,(H,19,20)

InChI Key

JBWJEZFGICEPBG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C=C(C=C2)Br)Br

Origin of Product

United States

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